molecular formula C10H7BrN2O3 B2961814 4-Bromo-1-methoxy-6-nitroisoquinoline CAS No. 2377030-80-1

4-Bromo-1-methoxy-6-nitroisoquinoline

Cat. No.: B2961814
CAS No.: 2377030-80-1
M. Wt: 283.081
InChI Key: RGBFYENGBYRPMB-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-6-nitroisoquinoline (CAS: 746668-73-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrN₂O₃ and a molecular weight of 283.08 g/mol. It features a fused benzene-pyridine (isoquinoline) core substituted with bromine (4-position), methoxy (1-position), and nitro (6-position) groups. The bromine atom enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

4-bromo-1-methoxy-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFYENGBYRPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1-methoxy-6-nitroisoquinoline typically involves the following steps:

    Methoxylation: The addition of a methoxy group (-OCH) to the compound.

    Nitration: ) into the compound.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-methoxy-6-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH) using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group (-C=O) under specific conditions.

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-methoxy-6-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-6-nitroisoquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-6-nitroquinoline (CAS: 860195-53-5)

Property 4-Bromo-1-methoxy-6-nitroisoquinoline 4-Bromo-6-nitroquinoline
Molecular Formula C₁₀H₇BrN₂O₃ C₉H₅BrN₂O₂
Molecular Weight 283.08 g/mol 253.055 g/mol
Substituents Br (4), OCH₃ (1), NO₂ (6) Br (4), NO₂ (6)
Key Differences Methoxy group enhances solubility in polar solvents and directs electrophilic substitution. Lacks methoxy group, leading to lower polarity and distinct reactivity patterns.
Applications Pharmaceutical intermediates, fluorescence studies Precursor for agrochemicals.

Research Findings :

  • The methoxy group in this compound increases its solubility in organic solvents like DMSO compared to 4-Bromo-6-nitroquinoline, which is less polar.
  • The nitro group in both compounds facilitates reduction to amines, but the methoxy group in the former allows for regioselective functionalization (e.g., demethylation or substitution).

4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1)

Property This compound 4-Bromo-6-methylisoquinoline
Molecular Formula C₁₀H₇BrN₂O₃ C₁₀H₈BrN
Substituents Br (4), OCH₃ (1), NO₂ (6) Br (4), CH₃ (6)
Reactivity Nitro group enables electrophilic substitution at positions ortho/para to it. Methyl group directs reactions to meta positions via steric and electronic effects.
Biological Activity Nitro group may confer antimicrobial properties; methoxy group enhances membrane permeability. Methyl group increases lipophilicity, improving blood-brain barrier penetration.

Research Findings :

  • The nitro group in this compound significantly lowers the compound’s pKa compared to the methyl-substituted analog, affecting its ionization state in biological systems.
  • Methyl-substituted derivatives exhibit higher thermal stability due to reduced electron-withdrawing effects.

5-Bromo-8-nitroisoquinoline (CAS: 63927-23-1)

Property This compound 5-Bromo-8-nitroisoquinoline
Substituent Positions Br (4), NO₂ (6) Br (5), NO₂ (8)
Electronic Effects Nitro at 6-position deactivates the ring, directing reactions to positions 5 and 5. Nitro at 8-position creates a distinct electron-deficient region, favoring nucleophilic attack at position 1.
Synthetic Utility Methoxy group allows for Pd-catalyzed cross-coupling reactions. Bromine at position 5 is more reactive in SNAr reactions.

Research Findings :

  • Positional isomerism drastically alters reactivity. For example, 5-Bromo-8-nitroisoquinoline undergoes nucleophilic aromatic substitution more readily than the 4-bromo-6-nitro analog due to resonance effects.

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1220694-87-0)

Property This compound 8-Bromo-6-methoxy-THIQ*
Saturation Fully aromatic Partially saturated (tetrahydro)
Biological Applications Anticancer agent precursor CNS drug development (e.g., dopamine receptor ligands).
Solubility Moderate in DMSO Higher aqueous solubility due to reduced aromaticity.

*THIQ = Tetrahydroisoquinoline

Research Findings :

  • The tetrahydroisoquinoline derivative exhibits enhanced conformational flexibility, making it a better candidate for targeting G-protein-coupled receptors.

Biological Activity

4-Bromo-1-methoxy-6-nitroisoquinoline (BMNI) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of BMNI, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₇BrN₂O₃
  • Molecular Weight : 283.08 g/mol

BMNI is characterized by the presence of a bromine atom, a methoxy group, and a nitro group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

BMNI has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with similar structures can exhibit significant inhibition against bacteria and fungi. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans12

Anticancer Activity

BMNI has shown promising results in cancer research, particularly against various cancer cell lines. Studies have reported that BMNI exhibits cytotoxic effects, potentially through apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of BMNI on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The results indicated:

  • IC₅₀ Values :
    • A549: 10 µM
    • HeLa: 15 µM
    • HT29: 12 µM

These values suggest that BMNI is effective at low concentrations, making it a candidate for further development as an anticancer agent.

The biological activity of BMNI is thought to be mediated through several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : BMNI may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Genotoxicity : Preliminary studies suggest that BMNI may induce DNA damage in cancer cells, contributing to its cytotoxic effects.

Comparative Analysis

BMNI can be compared with other similar compounds to highlight its unique properties:

Compound Key Features Biological Activity
4-Bromo-1-methoxyisoquinolineLacks nitro groupLower anticancer activity
1-Methoxy-6-nitroisoquinolineLacks bromine atomModerate antimicrobial properties
4-Bromo-6-nitroisoquinolineLacks methoxy groupHigher cytotoxicity than BMNI

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